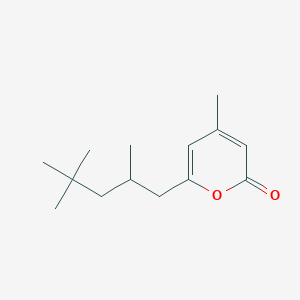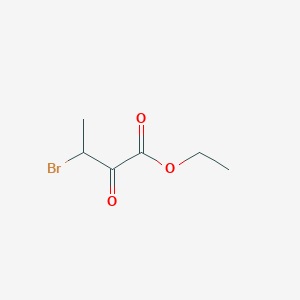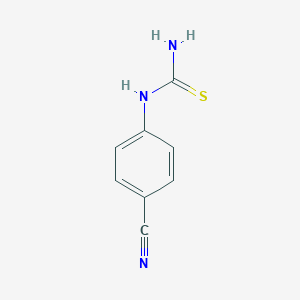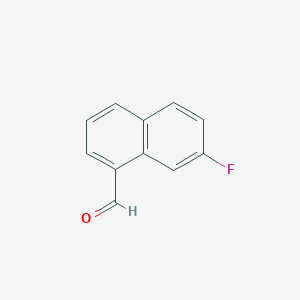
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
Vue d'ensemble
Description
4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, commonly known as 4-Methyl-6-trimethylpentyl-2H-pyran-2-one or 4-Methyl-6-TMTP-2H-pyran-2-one, is a natural product isolated from the leaves of the plant Erythrina variegata. It is a highly oxygenated molecule with a unique structure, which makes it a promising target for synthetic organic chemistry and medicinal chemistry research.
Applications De Recherche Scientifique
Electrocatalytic Cascade Reactions
Electrocatalytic processes utilize "4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one" derivatives in the synthesis of functionalized compounds with potential biomedical applications. Elinson, Sokolova, Korshunov, Barba, and Batanero (2018) discussed a green electrocatalytic cascade reaction of aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one, leading to the efficient formation of substituted 3-acetoacetylcoumarins. This novel chain electrocatalytic process is highlighted for its rapid, efficient product yields and high current efficiency, underlining a sustainable route to compounds with promising biomedical applications (Elinson et al., 2018).
Anti-corrosion Applications
Pyran-2-one derivatives, including structures related to "this compound", have been studied for their anti-corrosion capabilities. El Hattak et al. (2021) explored the electrochemical and theoretical anti-corrosion performance of novel pyran-2-one derivatives on mild steel in an acidic medium. Their study demonstrates the compounds' efficacy as corrosion inhibitors, providing insights into their potential industrial applications in protecting metals against corrosion (El Hattak et al., 2021).
Synthetic Chemistry and Natural Products
The compound and its related derivatives are valuable in synthetic chemistry for creating natural product syntheses and novel compounds with biological properties. Younis and Al-Shihry (2000) discussed the utility of a related derivative, "4-methoxy-6-methyl-3-trimethylsilyl-2H-pyran-2-one", in synthesizing natural products of polyketide origin, highlighting its importance in developing compounds with potential pharmaceutical applications (Younis & Al-Shihry, 2000).
Mécanisme D'action
Target of Action
The compound 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one, also known as Piroctone Olamine , primarily targets fungi, specifically those responsible for dandruff . It acts on the cell membrane of the fungi, disrupting their normal function .
Mode of Action
Piroctone Olamine interacts with the fungi by penetrating the cell membrane . This interaction leads to changes in the membrane’s permeability, causing essential components of the fungal cell to leak out . This disrupts the normal functioning of the cell, leading to its death .
Biochemical Pathways
It is known that the compound interferes with the fungi’s cellular metabolism . This interference disrupts the fungi’s ability to reproduce and grow, effectively controlling the spread of the fungal infection .
Pharmacokinetics
As a topical agent, it is believed to have minimal systemic absorption . Its bioavailability is primarily localized to the area of application, where it exerts its antifungal effects .
Result of Action
The result of Piroctone Olamine’s action is the reduction or elimination of dandruff . By killing the fungi responsible for dandruff, it helps to keep the scalp clean and free from itching .
Action Environment
The efficacy and stability of Piroctone Olamine can be influenced by various environmental factors. For instance, the pH of the product it is formulated in can affect its solubility and therefore its effectiveness . Additionally, the presence of other ingredients in a formulation can also impact the compound’s stability .
Propriétés
IUPAC Name |
4-methyl-6-(2,4,4-trimethylpentyl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-10-6-12(16-13(15)8-10)7-11(2)9-14(3,4)5/h6,8,11H,7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDKONPVQNISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)CC(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233855 | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50650-75-4 | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50650-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050650754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-6-(2,4,4-TRIMETHYLPENTYL)-2H-PYRAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V4CH23S0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)









